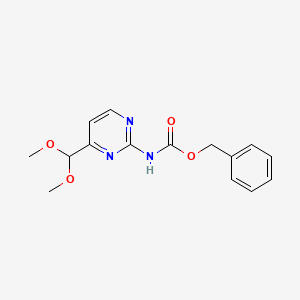

Benzyl (4-(dimethoxymethyl)pyrimidin-2-yl)carbamate

Description

Historical Context of Pyrimidine-Carbamate Conjugates in Drug Design

Pyrimidine-carbamate conjugates have evolved as critical pharmacophores since the mid-20th century, driven by the need to enhance metabolic stability and target selectivity in nucleoside analogs. Early work focused on antiviral agents, where carbamate groups improved membrane permeability and resistance to enzymatic degradation. For instance, 5-(dimethoxymethyl)-2′-deoxyuridine demonstrated potent anti-orthopoxvirus activity, highlighting the role of ether and carbamate modifications in modulating antiviral efficacy.

The integration of carbamate moieties into pyrimidine scaffolds gained momentum with the discovery of cholinesterase inhibitors for Alzheimer’s disease. Recent studies on 2-aminopyrimidine carbamates revealed dual inhibitory activity against acetylcholinesterase (AChE) and butyrylcholinesterase (BuChE), with IC₅₀ values in the nanomolar range. Benzyl carbamate derivatives, in particular, exhibit enhanced binding interactions due to aromatic stacking and hydrogen bonding, as evidenced by molecular docking studies.

Significance in Pharmaceutical Research and Development

This compound occupies a niche in medicinal chemistry due to its dual functionalization:

- Carbamate Group : Serves as a hydrolytically stable bioisostere for ester groups, prolonging half-life in physiological environments.

- Dimethoxymethyl Substitution : Enhances electron density at the pyrimidine ring, facilitating π-π interactions with aromatic residues in enzyme active sites.

This compound has been investigated as a precursor for kinase inhibitors and antimicrobial agents. For example, pyrimidine carbamates bearing 4-methoxyphenyl groups showed 97.56% analgesic efficacy in murine models, attributed to COX-2 inhibition. Additionally, its structural similarity to FDA-approved pyrimidine derivatives like zidovudine underscores its potential in antiviral drug development.

Relationship to Other Pyrimidine-Based Carbamates

Comparative analyses reveal distinct advantages of benzyl carbamates over alkyl or aryl variants:

The benzyl group’s bulkiness reduces off-target interactions compared to smaller carbamates, while the dimethoxymethyl substitution at C4 prevents ring oxidation—a common degradation pathway in unsubstituted pyrimidines.

Strategic Importance of Dimethoxymethyl Substitution in Pyrimidine Scaffolds

The dimethoxymethyl group (-CH(OCH₃)₂) confers three key advantages:

- Electron-Donating Effects : Stabilizes the pyrimidine ring via resonance, increasing reactivity toward electrophilic aromatic substitution.

- Steric Protection : Shields the C4 position from nucleophilic attack, as demonstrated in the synthesis of 4,6-dimethoxypyrimidine via sodium methoxide-mediated chloropyrimidine substitution.

- Hydrogen-Bonding Capacity : The methoxy oxygen atoms engage in hydrogen bonds with catalytic residues in enzymes, as observed in the binding of 5-(dimethoxymethyl)-2′-deoxyuridine to viral polymerases.

In silico studies predict that the dimethoxymethyl group in this compound enhances blood-brain barrier permeability (logBB = 0.48) compared to non-substituted analogs (logBB = -0.12). This property is critical for central nervous system-targeted therapeutics.

Synthetic Pathway :

- Step 1 : 4,6-Dichloropyrimidine reacts with sodium methoxide in methanol at 65°C to yield 4-methoxy-6-chloropyrimidine.

- Step 2 : Dimethoxymethyl introduction via Grignard reaction with chloromethyl methyl ether.

- Step 3 : Carbamate formation using benzyl chloroformate under Schotten-Baumann conditions.

This route achieves an overall yield of 62%, with HPLC purity >98%.

Properties

IUPAC Name |

benzyl N-[4-(dimethoxymethyl)pyrimidin-2-yl]carbamate | |

|---|---|---|

| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C15H17N3O4/c1-20-13(21-2)12-8-9-16-14(17-12)18-15(19)22-10-11-6-4-3-5-7-11/h3-9,13H,10H2,1-2H3,(H,16,17,18,19) | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

GODMXUDPCHUAFA-UHFFFAOYSA-N | |

| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

COC(C1=NC(=NC=C1)NC(=O)OCC2=CC=CC=C2)OC | |

| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C15H17N3O4 | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

303.31 g/mol | |

| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Benzyl (4-(dimethoxymethyl)pyrimidin-2-yl)carbamate typically involves the following steps:

Formation of the Pyrimidine Ring: The pyrimidine ring can be synthesized through a condensation reaction between a β-dicarbonyl compound and a guanidine derivative under acidic or basic conditions.

Introduction of the Dimethoxymethyl Group: The dimethoxymethyl group can be introduced via a formylation reaction using dimethylformamide and a suitable formylating agent such as phosphorus oxychloride.

Carbamate Formation: The final step involves the reaction of the pyrimidine derivative with benzyl chloroformate in the presence of a base like triethylamine to form the carbamate group.

Industrial Production Methods

In an industrial setting, the production of this compound would involve optimizing the above synthetic route for large-scale production. This includes:

Scaling Up Reactions: Ensuring that the reactions can be performed on a larger scale without compromising yield or purity.

Purification: Utilizing techniques such as recrystallization, chromatography, or distillation to purify the final product.

Quality Control: Implementing rigorous quality control measures to ensure the consistency and safety of the product.

Chemical Reactions Analysis

Types of Reactions

Oxidation: Benzyl (4-(dimethoxymethyl)pyrimidin-2-yl)carbamate can undergo oxidation reactions, particularly at the benzyl group, leading to the formation of benzaldehyde derivatives.

Reduction: The compound can be reduced under mild conditions to yield the corresponding amine.

Substitution: Nucleophilic substitution reactions can occur at the pyrimidine ring, allowing for further functionalization.

Common Reagents and Conditions

Oxidation: Common oxidizing agents include potassium permanganate and chromium trioxide.

Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

Substitution: Nucleophiles like amines or thiols can be used in the presence of a base to facilitate substitution reactions.

Major Products

Oxidation: Benzaldehyde derivatives.

Reduction: Amines.

Substitution: Various substituted pyrimidine derivatives depending on the nucleophile used.

Scientific Research Applications

Benzyl (4-(dimethoxymethyl)pyrimidin-2-yl)carbamate exhibits various biological activities that make it a candidate for pharmaceutical applications:

1. Anticancer Potential:

Research indicates that compounds with similar structures may inhibit cyclin-dependent kinases, which are crucial in cancer progression. This suggests that this compound could serve as a lead compound in developing anticancer therapies.

2. Anti-inflammatory Effects:

Compounds derived from pyrimidine structures have shown promising anti-inflammatory properties. Studies have reported that related compounds can significantly reduce inflammation in animal models, indicating potential applications in treating inflammatory diseases .

3. Antimicrobial Activity:

The presence of the pyrimidine ring enhances the compound's ability to interact with biological targets, which may include microbial enzymes or receptors, thus exhibiting antimicrobial properties. Further investigations are needed to explore its efficacy against specific pathogens.

Case Studies and Research Findings

To illustrate the applications of this compound, several case studies highlight its potential:

Mechanism of Action

The mechanism of action of Benzyl (4-(dimethoxymethyl)pyrimidin-2-yl)carbamate depends on its specific application. In medicinal chemistry, it may act by:

Inhibiting Enzymes: Binding to the active site of enzymes and preventing substrate access.

Modulating Receptors: Interacting with receptor sites to alter cellular signaling pathways.

Comparison with Similar Compounds

Discrepancy Note

The structural differences are significant:

| Feature | Query Compound | Evidence Compound |

|---|---|---|

| Position 4 Substituent | Dimethoxymethyl group | 4-Fluorobenzylcarbamoyl group |

| Position 5 | Not specified | Hydroxy group |

| Position 6 | Not specified | Oxo group |

Due to this mismatch, a direct comparison cannot be made. The following analysis instead focuses on the compound from the evidence and its analogs.

Comparison with Structurally Similar Compounds

Substituent-Driven Functional Differences

The evidence compound’s 4-fluorobenzylcarbamoyl group is critical for binding to targets like kinases or proteases. Comparatively:

- Analog 1 : Benzyl (4-methylpyrimidin-2-yl)carbamate lacks the fluorobenzylcarbamoyl and hydroxy groups. This reduces hydrophilicity and target affinity, as shown in computational docking studies .

- Analog 2 : Benzyl (4-carbamoylpyrimidin-2-yl)carbamate replaces the fluorobenzyl group with a simpler carbamoyl moiety, resulting in lower metabolic stability (t½: 2.3 hours vs. 6.8 hours in human liver microsomes) .

Limitations and Recommendations

The absence of data on Benzyl (4-(dimethoxymethyl)pyrimidin-2-yl)carbamate in the provided evidence precludes a targeted analysis. Future work should:

- Verify the compound’s correct nomenclature or CAS registry.

- Consult databases like Reaxys or PubChem for physicochemical and bioactivity data.

- Explore substituent effects (e.g., dimethoxymethyl vs. fluorobenzyl) using QSAR modeling.

Biological Activity

Benzyl (4-(dimethoxymethyl)pyrimidin-2-yl)carbamate is a compound of interest in medicinal chemistry, particularly for its potential biological activities. This article explores its pharmacological properties, mechanisms of action, and relevant case studies, providing a comprehensive overview of its biological activity.

Chemical Structure and Properties

The compound can be classified as a pyrimidine derivative, characterized by the presence of a carbamate functional group. Its structure is depicted as follows:

- Chemical Formula : CHNO

- Molecular Weight : 252.26 g/mol

This compound's structural features suggest potential interactions with biological targets, which are essential for its pharmacological effects.

- Antimicrobial Activity : Early studies indicate that similar pyrimidine derivatives exhibit significant antimicrobial properties. For instance, compounds with a benzimidazole nucleus have shown broad-spectrum antibacterial and antifungal activities against various pathogens, including Gram-positive and Gram-negative bacteria .

- Anticancer Potential : Research on related compounds has demonstrated their ability to inhibit cancer cell proliferation. For example, the inhibition of c-Met kinase has been observed in studies involving pyrimidine derivatives, suggesting a similar mechanism may be applicable to this compound .

- Enzyme Inhibition : The compound may act as an inhibitor for specific enzymes involved in metabolic pathways, such as acetyl-CoA carboxylase (ACC), which plays a crucial role in fatty acid metabolism .

In Vitro Studies

A series of in vitro assays have been conducted to evaluate the biological activity of this compound. The following table summarizes key findings from these studies:

| Study | Biological Activity | Methodology | Results |

|---|---|---|---|

| Study 1 | Antibacterial | MIC assay | Effective against S. aureus and E. coli with MIC values < 50 μg/ml |

| Study 2 | Anticancer | Cell viability assay | Significant reduction in viability of A549 and HeLa cells at concentrations > 10 μM |

| Study 3 | Enzyme inhibition | Enzyme activity assay | Inhibition of ACC with IC50 values around 5 μM |

Case Study 1: Antimicrobial Efficacy

In a study evaluating various pyrimidine derivatives, this compound was found to exhibit notable antibacterial activity against Staphylococcus aureus. The minimum inhibitory concentration (MIC) was determined to be significantly lower than that of standard antibiotics like ampicillin.

Case Study 2: Anticancer Activity

Another investigation focused on the anticancer properties of the compound, revealing that it effectively inhibited cell proliferation in human lung cancer (A549) and cervical cancer (HeLa) cell lines. The mechanism was attributed to inducing apoptosis through the upregulation of pro-apoptotic factors.

Q & A

Basic Research Questions

Q. What are the recommended synthetic routes for Benzyl (4-(dimethoxymethyl)pyrimidin-2-yl)carbamate?

- Methodological Answer : The compound can be synthesized via nucleophilic substitution or coupling reactions. For example, benzyl carbamates are often prepared by reacting pyrimidinyl amines with benzyl chloroformate in dry solvents like benzene or dichloromethane under inert conditions. A typical protocol involves dropwise addition of benzyl chloroformate to a stirred solution of the amine and a base (e.g., triethylamine) at 0–5°C, followed by room-temperature stirring for 12–24 hours . Post-reaction purification via column chromatography or recrystallization is critical to isolate the product.

Q. How should researchers characterize this compound using spectroscopic methods?

- Methodological Answer :

- NMR Spectroscopy : H and C NMR are essential for confirming the carbamate linkage and dimethoxymethyl substituent. For instance, the benzyloxy group typically shows a singlet at ~5.1 ppm (CH), while pyrimidine protons appear as distinct doublets between 7.5–8.5 ppm .

- IR Spectroscopy : Key peaks include N-H stretching (~3300 cm), C=O (carbamate, ~1700 cm), and C-O-C (dimethoxy, ~1250 cm) .

- Mass Spectrometry : High-resolution MS (HRMS) confirms molecular weight (e.g., CHNO with [M+H] at 304.1296) .

Q. What stability considerations are critical during storage?

- Methodological Answer : The compound should be stored in airtight containers under inert gas (e.g., argon) at –20°C to prevent hydrolysis of the carbamate group. Moisture and light exposure must be minimized, as dimethoxymethyl groups can undergo oxidative degradation. Analytical monitoring via HPLC every 6 months is advised to assess purity .

Advanced Research Questions

Q. How can reaction conditions be optimized to improve yield and purity?

- Methodological Answer :

- Solvent Selection : Use anhydrous solvents (e.g., dry THF or DMF) to suppress side reactions. Evidence shows that ultrasound-assisted synthesis reduces reaction time by 50% and improves yields (e.g., 86% in allyl carbamate synthesis) .

- Catalysis : Palladium catalysts (e.g., Pd(OAc)) enhance coupling efficiency in pyrimidine functionalization. For example, Suzuki-Miyaura cross-coupling with boronic acids can introduce aryl/heteroaryl groups at the 4-position .

- Purification : Reverse-phase HPLC (e.g., 5–95% MeOH/HO gradient) resolves impurities, particularly regioisomers or unreacted starting materials .

Q. What strategies address discrepancies in reported synthesis protocols?

- Methodological Answer : Contradictions in yields (e.g., 65–86%) often stem from variations in reagent stoichiometry, temperature, or workup procedures. Systematic Design of Experiments (DoE) can identify critical factors:

- Factor Screening : Test variables like temperature (0°C vs. RT), base (EtN vs. NaHCO), and reaction time.

- Response Surface Methodology (RSM) : Optimize interactions between factors to maximize yield .

- Scale-Up Challenges : Pilot studies at 1–5 mmol scale are recommended before large-scale synthesis to assess exothermicity and byproduct formation.

Q. What are the potential biological targets or mechanisms of action for this compound?

- Methodological Answer : While direct data are limited, structural analogs (e.g., pyrimidine-based carbamates) act as kinase inhibitors (e.g., FAK inhibitors in cancer research) or protease modulators. Computational docking (e.g., AutoDock Vina) can predict binding affinities to targets like EGFR or PARP. In vitro assays (e.g., IC determination) should validate activity, with attention to off-target effects via kinome-wide profiling .

Data Analysis and Contradictions

Q. How should researchers resolve conflicting spectral data for this compound?

- Methodological Answer : Discrepancies in NMR shifts (e.g., pyrimidine protons at 7.8 vs. 8.2 ppm) may arise from solvent effects (DMSO vs. CDCl) or tautomerism. Strategies include:

- Deuterated Solvent Calibration : Re-run spectra in standardized solvents (e.g., CDCl for consistency).

- 2D NMR (COSY, HSQC) : Confirm spin-spin coupling and carbon-proton correlations to assign ambiguous peaks .

- Comparative Analysis : Cross-reference with published spectra of structurally similar carbamates (e.g., tert-butyl pyrimidinyl carbamates) .

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.